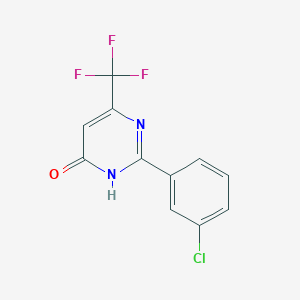
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
説明
The compound "2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one" is a pyrimidinone derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and pyrimidinone cores are frequently investigated for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction followed by treatment with amines or phenols in the presence of a base like EtONa or K2CO3 . Similarly, the synthesis of 2-chlorothieno[3,2-d]pyrimidin-4-yl derivatives includes condensation with urea, chlorination, and further condensation with diamines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyrimidinone derivatives. The crystal structures of related compounds reveal that the pyrimidinone core can adopt various conformations and participate in different intermolecular interactions, such as hydrogen bonding and π-stacking . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidinone derivatives can undergo various chemical reactions, including cyclization and substitution. For example, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino derivatives or 4-chloro derivatives has been reported . These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chlorophenyl and trifluoromethyl groups in the compound "2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one" suggests it may have unique electronic properties due to the electron-withdrawing effects of these substituents. Computational methods like density functional theory (DFT) can be used to predict these properties and have been applied to related compounds .
Relevant Case Studies
Several of the papers discuss the biological activities of pyrimidinone derivatives. For example, certain derivatives have shown marked inhibition against various human cancer cell lines, indicating their potential as anticancer agents . The molecular docking studies suggest that these compounds may inhibit specific proteins involved in cancer cell proliferation . These findings could be relevant for the compound , as structural similarities may imply similar biological activities.
科学的研究の応用
Synthesis and Chemical Characterization
- Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, utilizing 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds exhibit interesting structural properties due to the orthogonal intramolecular C–F···C=O interaction, which might influence their biological activities (Sukach et al., 2015).
- Crystal Structure Analysis : Research on the crystal structure of related pyrimidine compounds, such as nuarimol, has provided insights into their molecular geometry, which is crucial for understanding the interaction with biological targets. The study by Kang et al. (2015) highlighted the dihedral angles and hydrogen bonding patterns, which are essential for the compound's stability and reactivity (Kang et al., 2015).
Biological Activity and Applications
- Antimicrobial and Antitubercular Agents : A study by Patel et al. (2006) synthesized pyrimidine-based thiazolidinones and azetidinones, demonstrating their potential as antimicrobial and antitubercular agents. This suggests that modifications of the pyrimidine core can lead to compounds with significant biological activities (Patel et al., 2006).
- Antibacterial and Antifungal Activities : Ashok et al. (2007) developed new derivatives of thiazolo[2,3-b]dihydropyrimidinone with a 4-methylthiophenyl moiety, showing moderate to excellent antibacterial and antifungal activities. This indicates the versatility of pyrimidine derivatives in addressing different microbial threats (Ashok et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
2-(3-chlorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-7-3-1-2-6(4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCOHGHKUAMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)
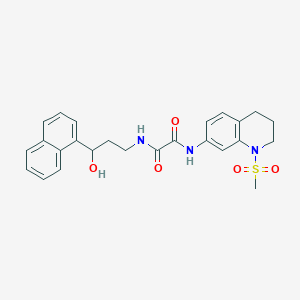
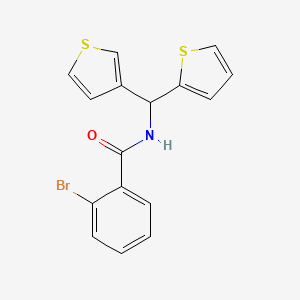
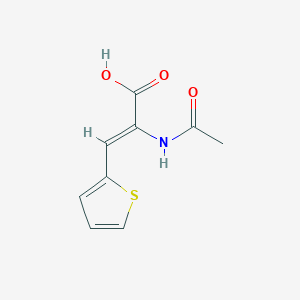
![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)
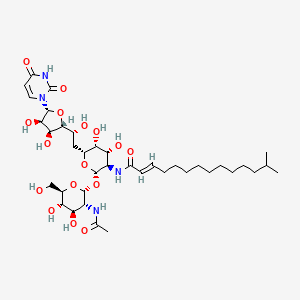
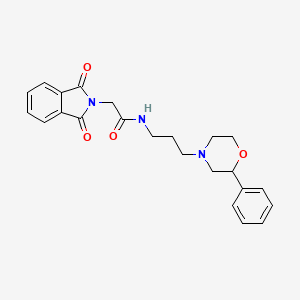
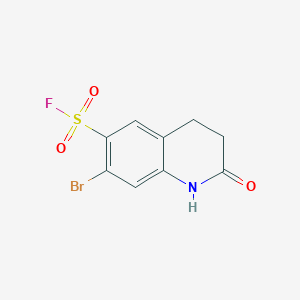
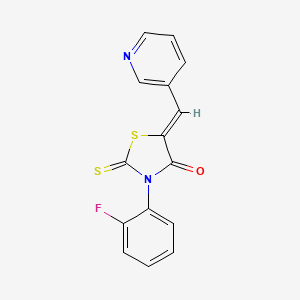
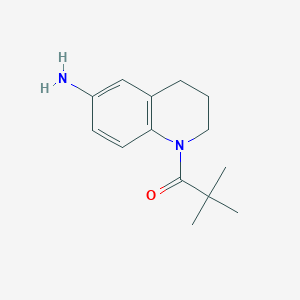

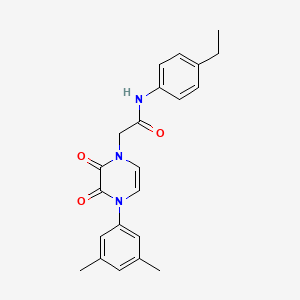
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)